4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine

Lipophilicity Drug-likeness Permeability

Source 823829-05-6 to fill a critical gap in your 1,3-oxazole sulfonamide SAR library. This compound features a distinct 4-ethoxyphenyl substituent with intermediate lipophilicity, setting it apart from common 4-methoxy or 4-halogen analogs. Essential for probing distal aryl ring effects on tubulin polymerization inhibition and leukemia cell selectivity. The N-methyl modification also serves as a control for sulfonamide hypersensitivity studies. Ensure batch-to-batch consistency for reproducible NCI-60 profiling and DMPK comparisons.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 823829-05-6
Cat. No. B2871197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine
CAS823829-05-6
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O4S/c1-3-23-14-11-9-13(10-12-14)16-20-18(17(19-2)24-16)25(21,22)15-7-5-4-6-8-15/h4-12,19H,3H2,1-2H3
InChIKeyZEZMVIDRCLXFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine (CAS 823829-05-6): A Distinctive 1,3-Oxazole Sulfonamide Scaffold for Tubulin-Targeted Anticancer Research


4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine (CAS 823829-05-6) is a fully substituted 1,3-oxazole sulfonamide featuring a benzenesulfonyl electron-withdrawing group at the 4-position, a 4-ethoxyphenyl substituent at the 2-position, and an N-methyl modification on the 5-amine. This compound belongs to a class of synthetic small-molecule microtubule inhibitors that have demonstrated nanomolar antiproliferative activity against the NCI-60 human tumor cell line panel, with pronounced selectivity for leukemia cell lines [1]. The 1,3-oxazole sulfonamide scaffold has been validated as a tunable pharmacophore for tubulin polymerization inhibition, with COMPARE analysis confirming a microtubule-targeted mechanism of action [1].

Why In-Class 1,3-Oxazole Sulfonamides Cannot Substitute for 823829-05-6: Evidence of Substituent-Dependent Activity Cliffs


The 1,3-oxazole sulfonamide pharmacophore exhibits steep structure–activity relationships (SAR) where minor substituent changes on the distal aryl ring produce dramatic alterations in antiproliferative potency, cell-line selectivity, and tubulin binding affinity. In the published second-generation library, replacing a 4-methoxy group (compound 21) with a 4-chloro-3-methyl substitution (compound 30) shifted mean growth inhibition from modest to nearly 80% suppression [1]. Similarly, among N-methylated congeners, the 4-fluoro analog (60) achieved a mean GI50 of 1.18 µM while the 4-bromo analog (62) yielded 3.92 µM—a greater than threefold potency difference arising solely from para-halogen identity [1]. These activity cliffs demonstrate that the 4-ethoxyphenyl motif in 823829-05-6 cannot be assumed interchangeable with 4-methoxy, 4-halogen, or other substituted-phenyl analogs without direct comparative biological evaluation, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine (823829-05-6) Against Closest Analogs


Lipophilicity Tuning: 4-Ethoxy vs. 4-Methoxy Analog — Calculated clogP Difference of Approximately +0.5 Log Units

The 4-ethoxyphenyl substituent in 823829-05-6 introduces a calculated lipophilicity shift of approximately +0.5 log units relative to the closest literature-characterized analog, the 4-methoxy compound 21, based on the Hansch π constant for CH₂ insertion (π ≈ +0.5). In the published 1,3-oxazole sulfonamide series, compound 21 (4-methoxy) exhibited only modest growth inhibitory properties against the NCI-60 panel [1]. The incremental lipophilicity conferred by the ethoxy group is predicted to enhance passive membrane permeability—a critical parameter for intracellular tubulin target engagement—without exceeding the Lipinski logP ceiling, thereby occupying a differentiated physicochemical space that the 4-methoxy and 4-halogen (compounds 60–62: mean GI50 1.18–3.92 µM) analogs do not address.

Lipophilicity Drug-likeness Permeability clogP 1,3-Oxazole sulfonamide

N-Methylation Preserves Antiproliferative Activity: Cross-Study Comparison with N–H Congeners

The N-methyl modification on the oxazole 5-amine nitrogen in 823829-05-6 is a critical structural feature. Published data on N-methylated 1,3-oxazole sulfonamides 60–62 demonstrate that replacing the sulfonamide N–H with an N-methyl group retains antiproliferative activity, with mean growth percentages hovering around 30% (60: 31.76%; 61: 30.57%; 62: 31.39%) and GI50 values reaching submicromolar to low micromolar ranges (60: 1.18 µM; 62: 3.92 µM) [1]. The study explicitly concludes that the N–H donor group is not essential for anticancer activity [1]. Compound 823829-05-6, which bears this proven N-methyl motif in combination with a 4-ethoxyphenyl group, is thus positioned to retain the antiproliferative phenotype while offering distinct physicochemical properties relative to the N–H and N-benzyl analogs often encountered in screening libraries.

N-Methylation Sulfonamide NCI-60 GI50 Tubulin polymerization

Ethoxy vs. Methoxy: Metabolic Stability Differentiation via O-Dealkylation Susceptibility

The 4-ethoxy substituent in 823829-05-6 is expected to undergo slower CYP450-mediated O-dealkylation compared to the 4-methoxy analog (compound 21), based on established medicinal chemistry principles: the increased steric bulk of the ethyl group reduces accessibility to the CYP oxidase active site relative to the methyl group. In the published 1,3-oxazole sulfonamide series, the 4-methoxy compound 21 exhibited only modest activity, potentially limited by rapid metabolic clearance [1]. The ethoxy-to-methoxy substitution represents a classical medicinal chemistry strategy for extending metabolic half-life while retaining electron-donating character. Although no direct microsomal stability data exist for 823829-05-6, this well-characterized SAR principle supports a procurement rationale: the 4-ethoxy group offers a differentiated metabolic stability profile compared to the 4-methoxy analog available in the same chemical library series.

Metabolic stability O-Dealkylation CYP450 Ethoxy Methoxy

Tubulin Polymerization Inhibition: Class-Level Validation Supports 823829-05-6 as a Mechanistically Defined Probe

Four representative 1,3-oxazole sulfonamides (compounds 16, 22, 30, and 32) were evaluated in an in vitro tubulin polymerization assay using purified porcine tubulin, and all were found to inhibit microtubule self-polymerization in a concentration-dependent manner [1]. Compound 16 showed an IC50 of 0.22 µM, while compounds 22, 30, and 32 exhibited IC50 values below 0.08 µM [1]. NCI COMPARE analysis of multiple library members revealed strongest correlation with microtubule inhibitors, confirming a tubulin-targeted mechanism [1]. As a structural congener bearing the identical benzenesulfonyl-oxazole core with an N-methyl modification, 823829-05-6 is mechanistically positioned within this validated tubulin inhibitor class, distinguishing it from oxazole derivatives targeting kinases, PPARs, or other unrelated pathways.

Tubulin polymerization Microtubule inhibitor IC50 COMPARE analysis Mechanism of action

Structural Uniqueness Within Commercial 1,3-Oxazole Sulfonamide Screening Libraries

A survey of structurally proximal CAS-registered analogs reveals that 823829-05-6 occupies a distinct position within the 4-(benzenesulfonyl)-2-aryl-N-alkyl-1,3-oxazol-5-amine chemical space. The closest commercially cataloged analogs include the 4-methoxy variant (CAS not identified in primary literature), the N-(furan-2-ylmethyl) analog (CAS 823829-07-8), and the N-(pyridin-3-ylmethyl) analog (CAS 823829-08-9) . Among these, 823829-05-6 is the only member combining the 4-ethoxyphenyl group with the minimally sized N-methyl substituent—a combination that avoids the increased molecular weight and polarity of the N-heterocyclic methylene analogs while providing greater lipophilicity than the 4-methoxy counterpart. This specific substitution pattern is not represented in the published 1,3-oxazole sulfonamide tubulin inhibitor libraries [1], making it a unique probe for exploring SAR at the intersection of distal aryl electronics and N-substituent steric effects.

Chemical diversity Screening library Oxazole Sulfonamide Building block

Optimal Research Application Scenarios for 4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine (823829-05-6)


Hit Expansion and SAR Profiling Around the Published 1,3-Oxazole Sulfonamide Tubulin Inhibitor Series

Researchers who have identified the 1,3-oxazole sulfonamide scaffold as a tubulin-targeted anticancer hit (as described by Barnes et al., 2021 [1]) should procure 823829-05-6 to probe the SAR at the distal aryl ring position. Unlike the extensively characterized 4-halogen and 4-methoxy analogs, the 4-ethoxyphenyl group provides a unique electron-donating substituent with intermediate lipophilicity (estimated ΔclogP ≈ +0.5 vs. 4-methoxy). Testing this compound in the NCI-60 panel or in-house oncology cell line panels would directly reveal whether the ethoxy group enhances or diminishes the leukemia-selective antiproliferative phenotype observed across the series, filling a documented gap in the published SAR landscape.

Metabolic Stability Comparator Studies: Ethoxy vs. Methoxy in Microsomal and Hepatocyte Assays

Contract research organizations and pharmaceutical DMPK groups evaluating the metabolic liability of oxazole-based tubulin inhibitors should include 823829-05-6 as a direct comparator to the 4-methoxy analog. The predicted slower CYP450-mediated O-dealkylation of the ethoxy group (class-level inference [1]) can be experimentally validated in liver microsome or hepatocyte stability assays. Quantifying the intrinsic clearance difference between the ethoxy and methoxy congeners would provide actionable data for lead optimization programs, potentially establishing the 4-ethoxy motif as a preferred substituent for in vivo efficacy models requiring extended compound exposure.

N-Methylated Sulfonamide Controls for Immunotoxicity Profiling

Given the historical concern regarding sulfonamide-induced hypersensitivity reactions mediated by the free N–H group, 823829-05-6 serves as an N-methyl-blocked control in panels comparing N–H vs. N-alkyl 1,3-oxazole sulfonamides. Published data confirm that N-methylation retains antiproliferative activity (compounds 60–62: mean GI50 1.18–3.92 µM [1]), but the impact on MHC-mediated antigen presentation and subsequent T-cell activation remains uncharacterized. Procuring 823829-05-6 alongside its hypothetical N–H counterpart enables parallel assessment of tubulin inhibition potency and immunotoxic potential, supporting a comprehensive developability profile.

Chemical Biology Probe Development for Microtubule Dynamics Imaging

The benzenesulfonyl-1,3-oxazole core has been mechanistically linked to microtubule depolymerization via COMPARE analysis and in vitro tubulin polymerization assays (IC50 0.08–0.22 µM for representative congeners [1]). 823829-05-6, with its synthetically accessible ethoxy group, provides a suitable scaffold for further derivatization into fluorescent or photoaffinity probes. The 4-ethoxy substituent offers a potential handle for linker attachment via O-dealkylation without ablating the core pharmacophore, distinguishing it from the 4-halogen analogs that lack readily functionalizable groups at the para position. This application scenario supports procurement by chemical biology groups seeking tractable tubulin probe starting points.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.